methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate
Description
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at position 2 and an acetylated methyl benzoate moiety at position 4. This structure integrates multiple pharmacophoric elements:
- Pyrazolo-triazinone core: A fused bicyclic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity .
- Methyl benzoate ester: Modulates solubility and bioavailability, balancing polar (amide) and nonpolar (aromatic) regions .
The target compound likely derives from similar methodologies, such as coupling 2-(naphthalen-1-yl)-4-oxopyrazolo-triazin-5-yl acetic acid with methyl 2-aminobenzoate under amide-forming conditions .
Properties
Molecular Formula |
C25H19N5O4 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H19N5O4/c1-34-25(33)19-10-4-5-12-20(19)27-23(31)14-29-24(32)22-13-21(28-30(22)15-26-29)18-11-6-8-16-7-2-3-9-17(16)18/h2-13,15H,14H2,1H3,(H,27,31) |
InChI Key |
IBKFNUKDMVDCBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-d][1,2,4]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-d][1,2,4]triazin-4-one core.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous derivatives:
Structural Comparison
*Calculated using empirical approximations based on structural analogs.
Key Observations :
- The naphthalen-1-yl group in the target compound significantly increases molecular weight and lipophilicity (LogP) compared to simpler pyrazolo-triazinones (e.g., {4-oxopyrazolo-triazin-5-yl}acetic acid) .
- The methyl benzoate ester introduces a polar amide linkage, enhancing solubility relative to purely aromatic derivatives (e.g., pyrazole-oxazine hybrids) .
Biological Activity
Methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives. These compounds have garnered attention for their diverse biological activities, including potential anticancer and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A naphthalene moiety
- A pyrazolo[1,5-d][1,2,4]triazin core
- An acetylamino group
This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme modulation : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor binding : It could bind to various receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- A study on pyrazolo[5,1-c][1,2,4]benzotriazines demonstrated selective cytotoxicity against human colorectal adenocarcinoma cell lines under normoxic and hypoxic conditions .
Anti-inflammatory Properties
The presence of the pyrazolo-triazine framework suggests potential anti-inflammatory effects. Similar compounds have shown efficacy in modulating inflammatory pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:
- Formation of the pyrazolo-triazine core through cyclization reactions.
- Acetylation to introduce the acetylamino group.
- Final methylation to achieve the methyl ester functionality.
Biological Testing
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| Methyl 2-{...} | C18H16N6O3 | Pyrazolo-triazine core | Antitumor potential |
| N-(4-bromophenyl)-2-{...} | C20H18BrN5O3 | Halogenated aromatic groups | Anti-inflammatory |
| 3-Arylpyrazolo[3,4-b]quinolin-6(5H)-one | C15H12N4O | Different heterocyclic core | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
